molecular formula C10H9FN2O2S B11797492 4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole

4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11797492
M. Wt: 240.26 g/mol
InChI Key: DOOBPDLYGPEKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a fluorophenyl group at position 4 and a methylsulfonyl group at position 3 of the pyrazole ring

Preparation Methods

The synthesis of 4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired pyrazole compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding sulfide derivatives.

    Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions.

Scientific Research Applications

4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a pharmacophore. It can be used to design and develop new drugs with specific biological activities.

    Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and analgesic agents. Its structural features allow it to interact with specific biological targets.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methylsulfonyl group contributes to its stability and solubility. The compound can modulate the activity of enzymes involved in inflammatory pathways, leading to its potential anti-inflammatory effects. Additionally, it may interact with ion channels or receptors in the nervous system, contributing to its analgesic properties .

Comparison with Similar Compounds

4-(3-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

4-(3-fluorophenyl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C10H9FN2O2S/c1-16(14,15)10-9(6-12-13-10)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)

InChI Key

DOOBPDLYGPEKCX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.